(S)-2-(4-(Pyrrolidin-2-yl)phenyl)acetic acid
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Overview
Description
(S)-2-(4-(Pyrrolidin-2-yl)phenyl)acetic acid is a chiral compound with a pyrrolidine ring attached to a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(Pyrrolidin-2-yl)phenyl)acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment to Phenylacetic Acid: The pyrrolidine ring is then attached to the phenylacetic acid moiety through a series of reactions, including nucleophilic substitution and esterification.
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems. These systems allow for efficient and sustainable synthesis by enabling precise control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-(Pyrrolidin-2-yl)phenyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-(4-(Pyrrolidin-2-yl)phenyl)acetic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its role in drug development.
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: The compound is investigated for its biological activity and potential therapeutic effects.
Industrial Applications: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(4-(Pyrrolidin-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-2-(4-(Pyrrolidin-2-yl)phenyl)acetic acid include:
®-2-(4-(Pyrrolidin-2-yl)phenyl)acetic acid: The enantiomer of the compound with different stereochemistry.
Phenylacetic acid derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-[4-[(2S)-pyrrolidin-2-yl]phenyl]acetic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)8-9-3-5-10(6-4-9)11-2-1-7-13-11/h3-6,11,13H,1-2,7-8H2,(H,14,15)/t11-/m0/s1 |
InChI Key |
VTZOGULRJQFNQB-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC=C(C=C2)CC(=O)O |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
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